Isocryptotanshinone

Übersicht

Beschreibung

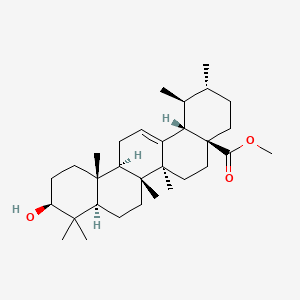

Isocryptotanshinone (ICT) is a naturally occurring phenolic compound found in the root bark of the Chinese herb Salvia miltiorrhiza. It is a member of the tanshinone family, which is known for its anti-inflammatory, anti-oxidant, and anti-tumor effects. ICT is a promising agent for the treatment of various diseases due to its potent pharmacological activities.

Wissenschaftliche Forschungsanwendungen

Gastric Cancer Treatment

Isocryptotanshinone (ICTS) has been found to have inhibitory effects on gastric cancer . It was reported that the proliferation of gastric cancer cells was inhibited by ICTS in a dose- and time-dependent manner . After treatment with ICTS, gastric cancer cells were arrested in the G1/G0 phase of the cell cycle and the apoptotic cells were induced in a dose-dependent manner . ICTS also suppressed the expression of cell cycle- and apoptosis-associated proteins .

Lung Cancer Treatment

ICTS has been found to induce apoptosis and pro-death autophagy in A549 lung cancer cells . It acts as a STAT3 inhibitor, which is a key player in the survival and proliferation of cancer cells . By inhibiting STAT3, ICTS can effectively induce apoptosis in cancer cells .

Breast Cancer Treatment

ICTS has been found to inhibit the proliferation of breast cancer cells . The mechanism of action is similar to that in gastric cancer, where it induces cell cycle arrest and apoptosis .

Traditional Chinese Medicine

ICTS is isolated from Salvia miltiorrhiza, also known as “Danshen” in Chinese . This herb has been used in traditional Chinese medicine to treat various conditions, including hyperlipidemia, hepatic fibrosis, chronic renal failure, and gynecological diseases .

Anti-Inflammatory Properties

Salvia miltiorrhiza, the plant from which ICTS is derived, has been found to have anti-inflammatory properties . While the specific role of ICTS in this context is not clear, it is possible that it contributes to these effects.

Antibacterial Properties

Again, while the specific role of ICTS is not clear, Salvia miltiorrhiza has been found to have antibacterial properties . ICTS, as a component of this plant, may contribute to these effects.

Zukünftige Richtungen

: Bittner, M. L., Lopes, R., Hua, J., Sima, C., Datta, A., & Wilson-Robles, H. (2021). Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines. PLoS ONE, 16(2), e0236074. Link : Abstract. Gastric cancer (GC) is one of the most common digestive malignancies globally, and the prognosis of patients with advanced tumors remains poor. Isocryptotanshinone (ICTS), isolated from Salvia miltiorrhiza, was found to inhibit the proliferation of lung and breast cancer cells. Link : Is

Eigenschaften

IUPAC Name |

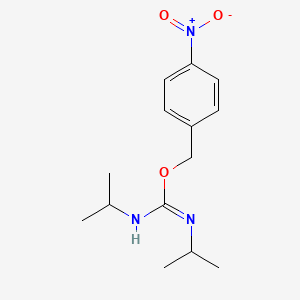

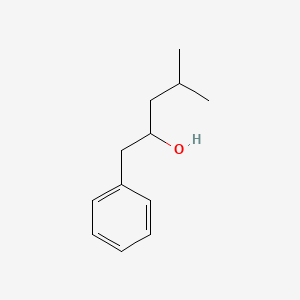

4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIHARLRBGHPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocryptotanshinone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Isocryptotanshinone's anticancer activity?

A1: Isocryptotanshinone (ICTS) exhibits anticancer activity primarily through the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3). [, ] It achieves this by binding to the SH2 domain of STAT3, preventing its phosphorylation at the Y705 residue, a crucial step for STAT3 activation. [] This inhibition disrupts STAT3 dimerization and nuclear translocation, ultimately leading to reduced expression of STAT3 target genes involved in cell survival and proliferation. []

Q2: Does Isocryptotanshinone induce any other cellular processes besides STAT3 inhibition in cancer cells?

A2: Yes, in addition to STAT3 inhibition, research indicates that ICTS induces both apoptosis and pro-death autophagy in A549 lung cancer cells. [] While the precise interplay between these processes is yet to be fully elucidated, evidence suggests that ICTS-induced autophagy contributes to cell death. []

Q3: How does Isocryptotanshinone compare to other tanshinones in terms of STAT3 inhibition and anticancer activity?

A3: While other tanshinones exist, research suggests that ICTS exhibits a stronger inhibitory effect on STAT3 phosphorylation compared to Cryptotanshinone (CTS), another well-known tanshinone. [] Additionally, ICTS demonstrates more potent cytotoxicity against A549 lung cancer cells compared to CTS. []

Q4: Is there any information available regarding the binding interactions between Isocryptotanshinone and its target protein?

A4: Docking studies predict that ICTS binds to the SH2 domain of STAT3, forming hydrogen bonds and pi-pi interactions with key amino acid residues like Lys591, Arg609, and Ser636. [] These interactions likely contribute to the potent inhibitory effect of ICTS on STAT3 activity.

Q5: What is known about the potential of Isocryptotanshinone as an antiviral agent?

A5: While not directly addressed in the provided abstracts, computational studies using ligand- and structure-based virtual screening identified ICTS as a potential inhibitor of coronaviruses, including the novel coronavirus (2019-nCoV). [] This prediction stems from its structural similarity to known antiviral diterpenes and its predicted ability to bind to viral proteins. []

Q6: Is there any information regarding the extraction and isolation of Isocryptotanshinone from natural sources?

A6: Yes, research describes the successful extraction of ICTS from Salvia Bunge f.alba using supercritical fluid carbon dioxide (SFE). [] This method yielded a significant amount of ICTS alongside other tanshinones and unsaturated fatty acids. []

Q7: Are there any studies focusing on the identification and quantification of Isocryptotanshinone in complex mixtures?

A7: Research utilizes ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) for profiling and identifying ICTS and other constituents in Salvia miltiorrhiza. [] This technique allows for accurate quantification and differentiation of ICTS from other similar compounds. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1196278.png)

![1,2,11,12-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,10-diol](/img/structure/B1196283.png)